molecular formula C12H15FOS B13646771 1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one

1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one

Cat. No.: B13646771
M. Wt: 226.31 g/mol
InChI Key: ZOOYTWUBUHLVAY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isopropylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one typically involves the reaction of 4-fluoroacetophenone with isopropylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isopropylthio group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: Lacks the isopropylthio group, which may result in different chemical and biological properties.

    2-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one: Similar structure but with a shorter carbon chain, potentially affecting its reactivity and applications.

    1-(4-Chlorophenyl)-2-(isopropylthio)propan-1-one: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

Uniqueness

1-(4-Fluorophenyl)-2-(isopropylthio)propan-1-one is unique due to the presence of both the fluorophenyl and isopropylthio groups. This combination can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-propan-2-ylsulfanylpropan-1-one

InChI

InChI=1S/C12H15FOS/c1-8(2)15-9(3)12(14)10-4-6-11(13)7-5-10/h4-9H,1-3H3

InChI Key

ZOOYTWUBUHLVAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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